molecular formula C13H17NO4S B066819 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 165947-48-8

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B066819
CAS No.: 165947-48-8
M. Wt: 283.35 g/mol
InChI Key: VYACEHZLOWZZEV-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Mode of Action

The mode of action involves the interaction of the compound with its target enzymes or receptors. The tert-butoxycarbonyl (Boc) group serves as a protecting group, which can be removed under specific conditions to reveal the active site of the molecule. This deprotection step is crucial for the compound to interact effectively with its target, leading to inhibition or activation of the enzyme or receptor .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the final active compound. Generally, these pathways involve key metabolic or signaling processes within the cell. For instance, if the target is an enzyme involved in a metabolic pathway, the inhibition or activation of this enzyme can lead to significant downstream effects, altering the flux through the pathway and impacting cellular metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are influenced by the presence of the Boc group. The Boc group enhances the compound’s stability and solubility, facilitating its absorption and distribution. Upon reaching the target site, the Boc group is removed, allowing the active compound to exert its effect. The metabolism and excretion of the compound are then governed by the properties of the deprotected molecule .

Result of Action

At the molecular level, the action of the compound results in the modulation of enzyme or receptor activity. This can lead to changes in cellular processes such as metabolism, signal transduction, or gene expression. The specific cellular effects depend on the nature of the target and the role it plays within the cell .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of the compound. The Boc group provides stability under a range of conditions, but the deprotection step requires specific conditions, typically involving acidic or basic environments. The stability and efficacy of the active compound post-deprotection are also influenced by these environmental factors .

: RSC Advances : Wikipedia

Biological Activity

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid (commonly referred to as THTP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of THTP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₁₈N₄O₄S
  • Molecular Weight : 283.15 g/mol
  • CAS Number : 165947-48-8

Biological Activity Overview

THTP has been studied for various biological activities, including:

  • Inhibition of Enzymes : THTP derivatives have shown inhibitory effects on enzymes such as human phenylethanolamine N-methyltransferase (hPNMT), which is involved in catecholamine biosynthesis. The tetrahydrothieno[3,2-c]pyridine scaffold has been associated with enhanced potency and selectivity compared to other structural analogs .
  • Anti-inflammatory Effects : Research indicates that THTP can suppress the production of pro-inflammatory cytokines and nitric oxide in cellular models. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : THTP has demonstrated neuroprotective effects in models of neurodegeneration. It inhibits tau hyperphosphorylation and protects neuronal cells from oxidative stress .

The biological activity of THTP is primarily attributed to its interaction with specific molecular targets:

  • GSK-3β Inhibition : THTP has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This inhibition plays a crucial role in regulating cell survival and apoptosis pathways .
  • ROCK-1 Inhibition : Additionally, THTP exhibits inhibitory activity against Rho-associated protein kinase 1 (ROCK-1), which is involved in various cellular processes including smooth muscle contraction and cell motility .
  • Cytotoxicity : While investigating the cytotoxic effects on various cell lines, certain concentrations of THTP did not significantly affect cell viability, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities of THTP Derivatives

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits hPNMT with improved selectivity
Anti-inflammatoryReduces NO and IL-6 levels in BV-2 microglial cells
NeuroprotectionPrevents tau hyperphosphorylation
CytotoxicityLow cytotoxicity at concentrations up to 10 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the secondary amine in the tetrahydrothienopyridine core, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
  • Cyclization : Formation of the thieno[3,2-c]pyridine ring via intramolecular cyclization, which may require catalysts such as Pd(II) or Cu(I) .
  • Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester precursors to introduce the carboxylic acid group . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-oxidation or Boc-group cleavage.

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group (e.g., δ ~1.4 ppm for tert-butyl protons) and the thienopyridine backbone. However, conformational flexibility in the tetrahydro ring may lead to signal splitting, requiring advanced techniques like 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, especially when NMR data conflicts with predicted structures. For example, crystal structures of analogs like 5-(2-cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate confirm chair conformations in the tetrahydro ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for verifying Boc-group retention .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological approaches include:

  • Variable-Temperature NMR : To freeze out ring puckering or Boc-group rotation, simplifying splitting patterns .
  • DFT Calculations : Comparing computed chemical shifts (using software like Gaussian) with experimental NMR data to identify the most stable conformer .
  • Crystallographic Validation : Resolving crystal structures (e.g., CCDC deposition) as a definitive reference, as demonstrated for related tetrahydrothienopyridine derivatives .

Q. What strategies optimize enantiomeric purity in asymmetric syntheses of this compound?

  • Chiral Auxiliaries : Use of enantiopure starting materials, such as (2S,5S)-configured pyrrolidine precursors, to control stereochemistry during cyclization .
  • Catalytic Asymmetric Hydrogenation : Employing chiral ligands (e.g., BINAP-Ru complexes) for reducing double bonds in intermediates .
  • HPLC Chiral Resolution : For separating racemic mixtures, using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. How does the thienopyridine core influence biological activity in structural analogs?

Studies on analogs (e.g., 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate) reveal that the sulfur atom in the thiophene ring enhances π-stacking interactions with enzyme active sites, while the tetrahydro ring improves metabolic stability. For example:

Analog SubstituentTarget ActivityKey Finding
2-CyanobenzylKinase inhibitionIC₅₀ = 0.8 µM (vs. EGFR) due to hydrophobic interactions
Boc-protectedProtease resistanceHalf-life >24 hrs in plasma, attributed to steric shielding by Boc

Q. Methodological Considerations

Q. What are the best practices for Boc deprotection in downstream modifications?

  • Acidic Conditions : Use TFA/DCM (1:1) at 0°C for 1–2 hrs, followed by neutralization with NaHCO₃ to liberate the amine without degrading the thienopyridine core .
  • Monitoring : Track deprotection via TLC (Rf shift) or LC-MS to confirm complete removal.

Q. How can computational tools predict the compound’s reactivity in medicinal chemistry applications?

  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinases) by simulating ligand-receptor binding poses .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1, high GI absorption) based on substituent effects .

Q. Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting in the tetrahydro ring protons?

Conformational dynamics (e.g., ring-flipping) between chair and boat forms can cause splitting. Solutions:

  • Use low-temperature NMR (−40°C) to slow interconversion.
  • Compare with X-ray data to identify dominant conformers .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYACEHZLOWZZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590490
Record name 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165947-48-8
Record name 5-(1,1-Dimethylethyl) 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=165947-48-8
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Record name 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 5-tert-butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1 eq) obtained in step VII and NaOH (1.5 eq). was refluxed in ethanol for 2 h Reaction mixture was concentrated under reduced pressure and neutralized to get 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

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